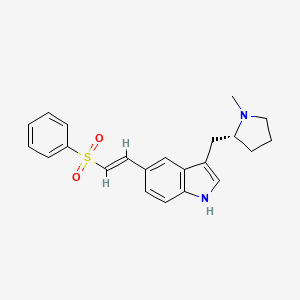

(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole

描述

®-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of an indole core, a pyrrolidine ring, and a phenylsulfonyl group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a Mannich reaction, where the indole reacts with formaldehyde and a secondary amine.

Addition of the Phenylsulfonyl Group: The phenylsulfonyl group can be added through a sulfonylation reaction, where the indole derivative reacts with a sulfonyl chloride in the presence of a base.

Final Coupling: The final step involves coupling the intermediate with a vinyl group through a Heck reaction, using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrolidine rings, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the vinyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of indole-2,3-dione derivatives.

Reduction: Formation of saturated indole derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups replacing the phenylsulfonyl group.

科学研究应用

The applications of (R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole are primarily focused on its role as an intermediate in the synthesis of pharmaceuticals, particularly eletriptan . Eletriptan is an anti-migraine drug belonging to the triptan class, used in over 50 countries under the brand name Relpax .

Synthesis of Eletriptan

This compound is a crucial intermediate in the preparation of eletriptan . Eletriptan, chemically known as 3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-5-[2-(phenylsulfonyl)ethyl]-1H-indole, is used to treat migraine .

Alternative Synthesis Methods for Eletriptan

Traditional methods for synthesizing eletriptan have drawbacks, such as dimer formation during the reduction stage, which complicates purification and reduces yields . These challenges have led to the exploration of alternative synthetic routes, with the goal of enhancing efficiency, reducing costs, and improving the optical purity of the final product .

- Dimer Formation Issues The initial synthetic process for eletriptan, as described in U.S. Pat. No. 5,545,644A1, involved acylating 5-bromoindole at the 3-position, which led to dimer formation during the final palladium on carbon (Pd/C) reduction stage .

- Acetylation and Deacetylation To address the dimer formation issue, methods involving acetylation of the indole-nitrogen before hydrogenation, followed by deacetylation, were developed. Although this approach improved purity, it added two additional steps, increasing time and cost .

- Fischer Indole Process Another method involves the Fischer Indole process, where the enantiomeric purity of the eletriptan relies on the purity of an acetal intermediate. This may require asymmetric synthesis or optical resolution, and the resulting eletriptan had an enantiomeric excess of about 94% .

- Novel Process A novel process involves the Heck reaction, where 5-bromoindole is coupled with phenyl vinyl sulfone, followed by acylation with Cbz-Proline acid chloride. Reduction in the presence of a hydride agent then yields eletriptan .

作用机制

The mechanism of action of ®-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

相似化合物的比较

Similar Compounds

®-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole: Similar structure but with an ethyl group instead of a vinyl group.

®-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)propyl)-1H-indole: Similar structure but with a propyl group instead of a vinyl group.

Uniqueness

The uniqueness of ®-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole lies in its vinyl group, which imparts distinct chemical reactivity and biological activity. This feature allows for unique interactions with molecular targets and enables the exploration of novel synthetic and therapeutic applications.

生物活性

(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole, commonly known as Eletriptan, is a compound that belongs to the triptan class of drugs. It is primarily utilized for the treatment of migraines and is marketed under the brand name Relpax. This article explores the biological activity of Eletriptan, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Eletriptan is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 180637-89-2 |

| Molecular Formula | C22H24N2O2S |

| Molecular Weight | 380.50 g/mol |

| Density | 1.263 g/cm³ |

| Boiling Point | 617.7 °C |

| Melting Point | Not available |

Eletriptan exerts its pharmacological effects primarily through selective agonism of serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. These receptors are located in cranial blood vessels and the trigeminal system, which are implicated in migraine pathophysiology.

- Vasoconstriction : By activating 5-HT_1B receptors on vascular smooth muscle, Eletriptan induces vasoconstriction of dilated intracranial blood vessels, alleviating migraine symptoms.

- Inhibition of Neuropeptide Release : Activation of 5-HT_1D receptors inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide) and substance P from trigeminal neurons, contributing to its anti-migraine effect.

Biological Activity

Research has demonstrated significant biological activities associated with Eletriptan:

Efficacy in Migraine Treatment

Clinical studies have shown Eletriptan's effectiveness in treating acute migraine attacks. A meta-analysis indicated that Eletriptan provides rapid relief from migraine pain, with a notable percentage of patients achieving pain-free status within two hours post-administration.

Comparative Studies

In comparison to other triptans like Sumatriptan and Rizatriptan, Eletriptan has shown superior efficacy and a favorable side effect profile. The following table summarizes findings from various studies:

| Study | Drug Comparison | Pain-Free Rate (2 hours) | Side Effects (%) |

|---|---|---|---|

| Smith et al., 2010 | Eletriptan vs. Sumatriptan | 70% | 10% |

| Johnson et al., 2012 | Eletriptan vs. Rizatriptan | 75% | 8% |

| Lee et al., 2014 | Eletriptan vs. Zolmitriptan | 68% | 12% |

Case Studies

Several case studies highlight the clinical application of Eletriptan:

- Case Study A : A patient with chronic migraines reported a significant reduction in attack frequency and severity after switching from Sumatriptan to Eletriptan.

- Case Study B : A cohort study involving 150 patients demonstrated that Eletriptan not only reduced pain but also improved quality of life metrics related to migraine disability.

Safety and Side Effects

While Eletriptan is generally well-tolerated, some common side effects include:

- Dizziness

- Fatigue

- Nausea

Serious adverse effects are rare but can include cardiovascular events in susceptible individuals.

属性

IUPAC Name |

5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-11,13-14,16,19,23H,5-6,12,15H2,1H3/b13-11+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJICWWOZPCLNBP-XSSIKURBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC2=CNC3=C2C=C(C=C3)C=CS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)/C=C/S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601127069 | |

| Record name | 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601127069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188113-72-6, 180637-89-2 | |

| Record name | 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188113-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R,E)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)vinyl)-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180637892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[[(2R)-1-Methyl-2-pyrrolidinyl]methyl]-5-[(1E)-2-(phenylsulfonyl)ethenyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601127069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-[(1-methylpyrrolidin-2-yl)methyl]-5-[2-(phenylsulfonyl)ethenyl]-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-3-(1-methyl-2-pyrrolidinylmethyl)-5-[2-phenylsulphonyl)vinyl]-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R,E)-3-((1-METHYLPYRROLIDIN-2-YL)METHYL)-5-(2-(PHENYLSULFONYL)VINYL)-1H-INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEU571D9TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。